

synthesis pathway for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol*

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An In-Depth Technical Guide to the Synthesis of **N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol**

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed synthetic pathway for the novel heterobifunctional linker, **N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol**. This molecule is of significant interest in bioconjugation and drug delivery, featuring two terminal alkyne groups for "click" chemistry applications and a terminal thiol group for conjugation to cysteine residues or maleimide-containing molecules. The synthesis is designed as a convergent process, divided into the preparation of two key intermediates followed by their coupling and final deprotection.

Overview of the Synthetic Strategy

The synthesis of **N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol** is approached in three main stages:

- Synthesis of Intermediate 1: N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine. This intermediate provides the core structure with two PEG2-alkyne arms.
- Synthesis of Intermediate 2: S-Trityl-2-(2-((2-carboxyethyl)amino)ethoxy)ethanethiol. This intermediate constitutes the amido-PEG2-thiol arm with a protected thiol group.

- Coupling and Deprotection. The two intermediates are coupled via an amide bond, followed by the removal of the thiol protecting group to yield the final product.

Experimental Protocols

Synthesis of Intermediate 1: N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine

Step 1a: Synthesis of 1-(2-(2-hydroxyethoxy)ethoxy)prop-2-yne (HO-PEG2-alkyne)

- To a solution of diethylene glycol (5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 1.2 equivalents) portion-wise.
- Allow the mixture to stir at room temperature for 1 hour.
- Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.
- Let the reaction warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford HO-PEG2-alkyne.

Step 1b: Synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl tosylate (TsO-PEG2-alkyne)

- Dissolve HO-PEG2-alkyne (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
- Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
- Stir the reaction at room temperature overnight.

- Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield TsO-PEG2-alkyne, which can be used in the next step without further purification.

Step 1c: Synthesis of N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine

- Dissolve diethanolamine (1 equivalent) and TsO-PEG2-alkyne (2.2 equivalents) in anhydrous acetonitrile.
- Add potassium carbonate (3 equivalents) to the mixture.
- Heat the reaction to 80 °C and stir overnight under an argon atmosphere.
- Cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Synthesis of Intermediate 2: S-Trityl-2-(2-((2-carboxyethyl)amino)ethoxy)ethanethiol

Step 2a: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethanol

- To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3 equivalents).
- Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dissolved in dioxane.
- Stir the reaction at room temperature overnight.
- Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the Boc-protected amino alcohol.

Step 2b: Synthesis of tert-butyl (2-(2-(tritylthio)ethoxy)ethyl)carbamate

- Dissolve the product from Step 2a (1 equivalent) in anhydrous DCM and cool to 0 °C.
- Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents) dropwise.
- Stir at 0 °C for 2 hours.
- Wash the reaction mixture with cold water and brine, then dry over anhydrous sodium sulfate.
- In a separate flask, dissolve triphenylmethanethiol (1.2 equivalents) in anhydrous DMF and add sodium hydride (1.2 equivalents) at 0 °C. Stir for 30 minutes.
- Add the mesylated intermediate dissolved in DMF to the triphenylmethanethiolate solution.
- Stir the reaction at room temperature overnight.
- Quench with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the S-trityl protected compound.

Step 2c: Synthesis of 2-(2-(tritylthio)ethoxy)ethan-1-amine

- Dissolve the product from Step 2b in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
- Stir at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA. The resulting amine salt is used directly in the next step.

Step 2d: Synthesis of Intermediate 2

- Dissolve the amine salt from Step 2c (1 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous DCM containing triethylamine (2.5 equivalents).
- Stir the reaction at room temperature overnight.
- Wash the reaction mixture with 1 M HCl and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Intermediate 2.

Coupling and Final Deprotection

Step 3a: Synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-S-Trityl-thiol

- Dissolve Intermediate 1 (1 equivalent), Intermediate 2 (1.1 equivalents), N-hydroxysuccinimide (NHS, 1.2 equivalents), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) in anhydrous DCM.
- Stir the reaction at room temperature overnight.
- Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the crude product by column chromatography on silica gel.

Step 3b: Synthesis of **N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol**

- Dissolve the S-trityl protected product from Step 3a in DCM.
- Add triisopropylsilane (TIS, 5 equivalents) as a scavenger.
- Add trifluoroacetic acid (TFA, 50% v/v) and stir the reaction at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by reverse-phase HPLC to obtain the final product, **N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol**.

Data Presentation

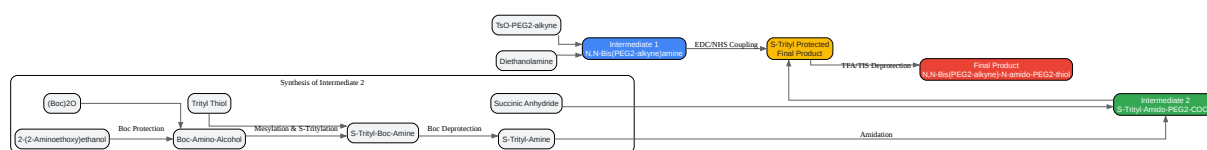
Table 1: Summary of Key Intermediates and Final Product

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight (g/mol) |
|---|----------------|-------------------|----------------------------|
| N,N-Bis(PEG2-alkyne)amine | Intermediate 1 | C16H27NO4 | 297.39 |
| S-Trityl-amido-PEG2-carboxylic acid | Intermediate 2 | C29H33NO4S | 491.65 |
| N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol | Final Product | C20H34N2O5S | 430.56 |

Table 2: Hypothetical Yields for the Synthetic Steps

| Step | Reaction | Typical Yield (%) |
|------|----------------------------------|-------------------|
| 1a-c | Synthesis of Intermediate 1 | 40-50 |
| 2a-d | Synthesis of Intermediate 2 | 35-45 |
| 3a | Coupling of Intermediate 1 and 2 | 60-70 |
| 3b | Final Deprotection | 85-95 |

Visualization of the Synthesis Pathway



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Caption: Convergent synthesis pathway for **N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol**.

- To cite this document: BenchChem. [synthesis pathway for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8116241#synthesis-pathway-for-n-n-bis-peg2-alkyne-n-amido-peg2-thiol\]](https://www.benchchem.com/product/b8116241#synthesis-pathway-for-n-n-bis-peg2-alkyne-n-amido-peg2-thiol)

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